Benzo(K)Fluoranthene

Descripción

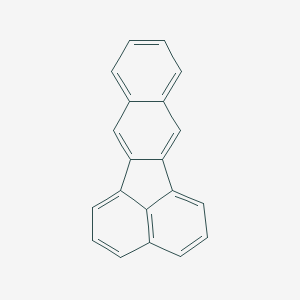

Structure

3D Structure

Propiedades

IUPAC Name |

benzo[k]fluoranthene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H12/c1-2-6-15-12-19-17-10-4-8-13-7-3-9-16(20(13)17)18(19)11-14(15)5-1/h1-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAXBIWFMXWRORI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C3C4=CC=CC5=C4C(=CC=C5)C3=CC2=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H12 | |

| Record name | BENZO[K]FLUORANTHENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16173 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BENZO(k)FLUORANTHENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0721 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0023909 | |

| Record name | Benzo[k]fluoranthene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0023909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Benzo[k]fluoranthene appears as pale yellow needles or yellow crystalline solid. (NTP, 1992), Pale yellow to yellow solid; [CAMEO] Fine yellow crystals; [MSDSonline], YELLOW CRYSTALS. | |

| Record name | BENZO[K]FLUORANTHENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16173 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzo(k)fluoranthene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3863 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | BENZO(k)FLUORANTHENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0721 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

896 °F at 760 mmHg (NTP, 1992), 480 °C | |

| Record name | BENZO[K]FLUORANTHENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16173 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BENZO(K)FLUORANTHENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6012 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BENZO(k)FLUORANTHENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0721 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

less than 1 mg/mL at 68 °F (NTP, 1992), In water, 8.0X10-4 mg/L at 25 °C, In water, 0.00076 ppm at 25 °C, Soluble in ethanol, benzene, and acetic acid., Solubility in water: none | |

| Record name | BENZO[K]FLUORANTHENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16173 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BENZO(K)FLUORANTHENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6012 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BENZO(k)FLUORANTHENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0721 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

9.59e-11 mmHg at 77 °F (NTP, 1992), 9.65X10-10 mm Hg at 25 °C | |

| Record name | BENZO[K]FLUORANTHENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16173 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BENZO(K)FLUORANTHENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6012 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Yellow prisms from hexane or acetic acid, Yellow plates from alcohol; needles from acetic acid | |

CAS No. |

207-08-9 | |

| Record name | BENZO[K]FLUORANTHENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16173 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzo[k]fluoranthene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=207-08-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzo(k)fluoranthene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000207089 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzo[k]fluoranthene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0023909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzo[k]fluoranthene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.379 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZO(K)-FLUORANTHENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U0P6LY48VF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BENZO(K)FLUORANTHENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6012 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BENZO(k)FLUORANTHENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0721 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

423 °F (NTP, 1992), 217 °C | |

| Record name | BENZO[K]FLUORANTHENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16173 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BENZO(K)FLUORANTHENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6012 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | BENZO(k)FLUORANTHENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0721 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

Benzo(k)fluoranthene: A Technical Overview of its Physicochemical Properties and Toxicity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzo(k)fluoranthene (BkF) is a polycyclic aromatic hydrocarbon (PAH) with the chemical formula C₂₀H₁₂. It is a product of incomplete combustion of organic materials and is found in tobacco smoke, polluted air, and contaminated food and water.[1][2] As a member of the PAH class of compounds, BkF is of significant interest to researchers in toxicology, environmental science, and drug development due to its carcinogenic and mutagenic properties.[3] This technical guide provides a comprehensive overview of the physicochemical properties and toxicity of this compound, including detailed experimental methodologies and an exploration of its mechanisms of action.

Physicochemical Properties of this compound

This compound is a pale yellow, needle-like solid at room temperature.[4][5] It is characterized by very low water solubility and low volatility.[2] A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Reference(s) |

| Molecular Formula | C₂₀H₁₂ | [4][5] |

| Molar Mass | 252.31 g/mol | [4][5] |

| Appearance | Pale yellow needles or crystalline solid | [4][5] |

| Melting Point | 215-217 °C | [4][6] |

| Boiling Point | 480 °C | [4][7] |

| Water Solubility | 0.0008 - 1.09 µg/L at 25 °C | [2][4][8] |

| Vapor Pressure | 9.59 x 10⁻¹¹ mmHg at 25 °C | [4][9] |

| Octanol-Water Partition Coefficient (log Kow) | 6.84 | [7][10] |

| Henry's Law Constant | 5.84 x 10⁻⁷ atm·m³/mol | [9] |

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion

This compound can be absorbed into the body through inhalation of its aerosol, skin contact, and ingestion of contaminated food and water.[1][11][12] Due to its lipophilic nature, it is expected to be widely distributed in the body and may accumulate in fatty tissues.

The metabolism of this compound is a critical factor in its toxicity. It is primarily metabolized by cytochrome P450 (CYP) enzymes, particularly CYP1A1 and CYP1B1.[11] This metabolic process, known as bioactivation, converts the relatively inert parent compound into highly reactive metabolites, such as dihydrodiols and quinones.[5] These reactive intermediates can covalently bind to cellular macromolecules like DNA, forming DNA adducts, which are key initiating events in chemical carcinogenesis.[8]

Toxicity Profile

This compound is classified as a possible human carcinogen (Group 2B) by the International Agency for Research on Cancer (IARC).[1][13] Its toxicity is primarily associated with its carcinogenic and mutagenic effects.

Acute Toxicity

Short-term exposure to this compound can cause irritation to the skin and eyes.[11] Due to its low acute toxicity, specific LD50 values are not well-established in the literature.

Chronic Toxicity and Carcinogenicity

Long-term exposure to this compound is of greater concern. It has been demonstrated to be a carcinogen in animal studies, causing skin and lung cancer.[1][11][13] It acts as a tumor initiator, meaning it can induce irreversible genetic alterations that predispose cells to neoplastic transformation.[1] In mouse skin initiation-promotion assays, BkF has shown positive results.[1] Subcutaneous injection in mice has also been shown to produce sarcomas at the injection site.[1]

Genotoxicity

This compound is a known mutagen.[1][3] It has tested positive in the Ames test (a bacterial reverse mutation assay) in the presence of a metabolic activation system.[1] The genotoxicity of BkF is attributed to the formation of DNA adducts by its reactive metabolites, which can lead to mutations if not properly repaired. Studies have also shown that BkF can induce DNA damage and oxidative stress.[7][14]

Reproductive and Developmental Toxicity

There is a lack of comprehensive data on the reproductive and developmental toxicity of this compound.[1] However, some PAHs are known to have the potential to cause reproductive damage in humans.[11]

Mechanism of Toxicity and Signaling Pathways

The toxicity of this compound is intrinsically linked to its metabolic activation and subsequent interaction with cellular components. A key signaling pathway involved is the Aryl Hydrocarbon Receptor (AhR) pathway.

Upon entering a cell, this compound binds to the AhR, a ligand-activated transcription factor.[4] This complex then translocates to the nucleus and dimerizes with the AhR Nuclear Translocator (ARNT). The AhR/ARNT heterodimer binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter regions of target genes, leading to the increased expression of enzymes such as CYP1A1 and CYP1B1.[4] These induced enzymes then metabolize BkF into reactive electrophilic species, including dihydrodiol epoxides. These metabolites can form covalent adducts with DNA, leading to mutations and initiating the process of carcinogenesis. Furthermore, the metabolic process can generate reactive oxygen species (ROS), leading to oxidative stress, which can also contribute to cellular damage and toxicity.[7]

Caption: Metabolic activation of this compound via the Aryl Hydrocarbon Receptor pathway.

Key Experimental Protocols

Mouse Skin Carcinogenicity Assay (Initiation-Promotion Study)

This protocol is designed to assess the tumor-initiating activity of a test compound on mouse skin.

-

Animal Model: Female SENCAR mice, known for their sensitivity to skin carcinogenesis, are typically used.

-

Initiation Phase: A single, sub-carcinogenic dose of this compound, dissolved in a suitable vehicle like acetone, is applied topically to a shaved area on the back of the mice.

-

Promotion Phase: Starting approximately one to two weeks after initiation, a tumor-promoting agent, such as 12-O-tetradecanoylphorbol-13-acetate (TPA), is repeatedly applied to the same area, typically twice a week.

-

Observation Period: The mice are observed for a prolonged period (e.g., 20-30 weeks), during which the time of appearance, number, and size of skin tumors (papillomas) are recorded.

-

Endpoint Analysis: At the end of the study, the incidence and multiplicity of tumors are statistically compared between the treated group and control groups (vehicle control, promoter-only control). Histopathological analysis is performed to confirm the nature of the tumors.

Caption: Workflow for a mouse skin initiation-promotion carcinogenicity study.

Ames Test (Bacterial Reverse Mutation Assay)

This in vitro assay is used to assess the mutagenic potential of a chemical.

-

Test Strains: Several strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot synthesize it and require it for growth) are used. These strains carry different mutations in the histidine operon.

-

Metabolic Activation: Since many compounds like this compound are not mutagenic themselves but require metabolic activation, the test is performed both with and without an exogenous metabolic activation system, typically a rat liver homogenate (S9 fraction).[15]

-

Exposure: The tester strains are exposed to various concentrations of this compound in a minimal agar (B569324) medium that lacks histidine.

-

Incubation: The plates are incubated at 37°C for 48-72 hours.

-

Scoring: If this compound or its metabolites are mutagenic, they will cause reverse mutations (reversions) in the histidine operon, allowing the bacteria to synthesize their own histidine and form visible colonies. The number of revertant colonies is counted and compared to the number of spontaneous revertant colonies in the negative control. A dose-dependent increase in the number of revertant colonies indicates a positive mutagenic response.[15]

DNA Damage Assay (Comet Assay)

The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA damage in individual cells.

-

Cell Preparation: Eukaryotic cells (e.g., from a specific organ of a treated animal or from an in vitro cell culture) are embedded in a low-melting-point agarose (B213101) gel on a microscope slide.

-

Lysis: The cells are lysed using detergents and high salt concentrations to remove membranes and cytoplasm, leaving behind the nuclear material (nucleoids).

-

Electrophoresis: The slides are placed in an electrophoresis chamber containing an alkaline buffer. The electric field causes the negatively charged DNA to migrate from the nucleoid.

-

Visualization and Analysis: The DNA is stained with a fluorescent dye and visualized under a microscope. Undamaged DNA remains within the nucleoid, while damaged DNA (containing strand breaks) migrates out, forming a "comet tail." The length and intensity of the comet tail are proportional to the amount of DNA damage. Image analysis software is used to quantify the extent of DNA damage.[14]

Conclusion

This compound is a genotoxic carcinogen that poses a potential risk to human health. Its toxicity is mediated through metabolic activation via the AhR signaling pathway, leading to the formation of DNA-damaging reactive intermediates. Understanding the physicochemical properties, toxicokinetics, and mechanisms of toxicity of this compound is crucial for risk assessment, the development of potential biomarkers of exposure, and the design of strategies to mitigate its adverse health effects. The experimental protocols outlined provide a framework for the continued investigation of this and other similar environmental contaminants.

References

- 1. Mutagenicity and tumor initiating activity of methylated benzo[k] fluoranthenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ames Test Protocol | AAT Bioquest [aatbio.com]

- 3. enamine.net [enamine.net]

- 4. Polycyclic Aromatic Hydrocarbons Activate the Aryl Hydrocarbon Receptor and the Constitutive Androstane Receptor to Regulate Xenobiotic Metabolism in Human Liver Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. This compound | C20H12 | CID 9158 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Benzo[b]fluoranthene (B[b]F) affects apoptosis, oxidative stress, mitochondrial membrane potential and expressions of blood-brain barrier markers in microvascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Fluoranthene and pyrene enhance benzo[a]pyrene--DNA adduct formation in vivo in mouse skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Induction of CYP1A1 and CYP1B1 by this compound and benzo(a)pyrene in T-47D human breast cancer cells: roles of PAH interactions and PAH metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Aryl hydrocarbon receptor-mediated activity of mutagenic polycyclic aromatic hydrocarbons determined using in vitro reporter gene assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Characterization of Benzo(k)fluoranthene Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and biological significance of Benzo(k)fluoranthene derivatives. This compound, a polycyclic aromatic hydrocarbon (PAH), and its derivatives are of significant interest due to their unique photophysical properties and potential applications in materials science and drug development. This document details synthetic methodologies, offers in-depth characterization protocols, and explores the primary biological signaling pathway associated with these compounds.

Synthesis of this compound Derivatives

The construction of the this compound core and its derivatives can be achieved through several synthetic strategies. A prevalent and versatile method is the Diels-Alder reaction, which involves the [4+2] cycloaddition of a diene and a dienophile.

A common approach utilizes the reaction of symmetrically or unsymmetrically substituted 1,3-diarylbenzo[c]furans with acenaphthylene (B141429). This reaction, typically carried out in a high-boiling solvent such as xylenes (B1142099) at reflux, is followed by an acid-mediated dehydration to yield the final diaryl-substituted this compound derivatives.[1] This strategy has been successfully applied to the synthesis of a variety of derivatives, including dimeric and trimeric structures.[1]

Another key synthetic route involves palladium-catalyzed reactions. For instance, a Pd-catalyzed Suzuki-Miyaura cross-coupling reaction followed by an intramolecular C-H arylation can be employed to construct the this compound skeleton.[2][3] This method is particularly useful for creating specific substitution patterns on the aromatic core.

Furthermore, functionalization of the this compound core can be achieved through subsequent reactions. For example, the introduction of nitrile groups at the 7 and 12 positions can be accomplished via a palladium-catalyzed cyanation of the corresponding dibromo-derivative.

Experimental Protocols

General Procedure for the Synthesis of Diaryl-Substituted Benzo(k)fluoranthenes via Diels-Alder Reaction:[1]

A solution of the appropriate 1,3-diarylbenzo[c]furan (1.0 equivalent) and acenaphthylene (2.0-4.0 equivalents) in xylenes is heated at reflux for 8-12 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC). Upon consumption of the starting material, a catalytic amount of p-toluenesulfonic acid (PTSA) is added, and the mixture is refluxed for an additional 2-4 hours to facilitate aromatization. After cooling to room temperature, the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., hexane/dichloromethane) to afford the desired this compound derivative.

Synthesis of Benzo[k]fluoranthene-7,12-dicarbonitrile:

This synthesis is a two-step process. The first step involves the formation of a 7,12-dihalogenated Benzo[k]fluoranthene intermediate. The second step is a palladium-catalyzed cyanation. In a typical procedure, 7,12-dibromobenzo[k]fluoranthene is reacted with a cyanide source, such as potassium hexacyanoferrate(II), in the presence of a palladium catalyst (e.g., Pd(OAc)2) and a phosphine (B1218219) ligand (e.g., dppf) in a solvent like DMF at elevated temperatures.

Synthesis Workflow

Caption: General workflow for the synthesis of this compound derivatives.

Characterization of this compound Derivatives

The structural and photophysical properties of synthesized this compound derivatives are elucidated using a combination of spectroscopic and analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are fundamental for confirming the chemical structure of the synthesized compounds. The chemical shifts, coupling constants, and integration of the proton signals, along with the chemical shifts of the carbon signals, provide detailed information about the connectivity of atoms and the substitution pattern on the this compound core.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight of the derivatives, confirming their elemental composition.[1] Gas chromatography-mass spectrometry (GC/MS) can be used to analyze mixtures and identify individual components.[4]

-

X-ray Crystallography: Single crystal X-ray diffraction analysis provides unambiguous proof of the molecular structure in the solid state, including bond lengths, bond angles, and overall molecular conformation.[1]

-

UV-Visible and Fluorescence Spectroscopy: These techniques are crucial for characterizing the photophysical properties of this compound derivatives. The absorption and emission spectra reveal information about the electronic transitions and the fluorescent nature of the compounds.[1] Key parameters such as the maximum absorption and emission wavelengths (λabs and λem), Stokes shift, and fluorescence quantum yield (ΦF) are determined from these measurements.[1]

Quantitative Data Summary

The following tables summarize key quantitative data for a selection of synthesized this compound derivatives.

Table 1: Synthesis and Physical Properties of Selected this compound Derivatives[1]

| Compound | Substituents | Yield (%) | Melting Point (°C) |

| 3a | 7,12-di-p-tolyl | 85 | 248-250 |

| 3b | 7,12-bis(4-methoxyphenyl) | 82 | 260-262 |

| 3c | 7,12-bis(4-fluorophenyl) | 88 | 278-280 |

| 3d | 7,12-bis(4-(trifluoromethyl)phenyl) | 75 | 254-256 |

Table 2: Photophysical Properties of Selected this compound Derivatives in CH2Cl2[1]

| Compound | λabs (nm) | λem (nm) | Stokes Shift (cm-1) | Quantum Yield (Φ) |

| 5a | 386 | 443 | 3333 | 0.147 |

| 5b | 376 | 412 | 2323 | 0.199 |

| 7a | 389 | 445 | 3235 | 0.248 |

| 7b | 389 | 446 | 3285 | 0.151 |

Biological Activity and Signaling Pathways

This compound and its derivatives are known to interact with biological systems, primarily through the Aryl Hydrocarbon Receptor (AHR) signaling pathway.[5][6][7][8] The AHR is a ligand-activated transcription factor that plays a crucial role in the metabolism of xenobiotics, including PAHs.[6][8]

Upon entering the cell, this compound binds to the AHR, which is located in the cytoplasm in a complex with chaperone proteins.[9] Ligand binding induces a conformational change, leading to the dissociation of the chaperone proteins and the translocation of the AHR-ligand complex into the nucleus.[9] In the nucleus, the AHR forms a heterodimer with the AHR Nuclear Translocator (ARNT).[6] This AHR/ARNT complex then binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter regions of target genes.[6] This binding event initiates the transcription of a battery of genes, most notably those encoding for Phase I and Phase II drug-metabolizing enzymes, such as cytochrome P450s (e.g., CYP1A1) and UDP-glucuronosyltransferases (UGTs).[10] The induction of these enzymes leads to the metabolic activation and subsequent detoxification and elimination of the PAH.

Aryl Hydrocarbon Receptor (AHR) Signaling Pathway

Caption: Aryl Hydrocarbon Receptor (AHR) signaling pathway activated by this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. BJOC - Synthesis of acenaphthylene-fused heteroarenes and polyoxygenated benzo[j]fluoranthenes via a Pd-catalyzed Suzuki–Miyaura/C–H arylation cascade [beilstein-journals.org]

- 3. Recent advances in the synthesis and applications of fluoranthenes - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00083H [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. This compound | C20H12 | CID 9158 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Polycyclic Aromatic Hydrocarbons Activate the Aryl Hydrocarbon Receptor and the Constitutive Androstane Receptor to Regulate Xenobiotic Metabolism in Human Liver Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Aryl hydrocarbon receptor-mediated activity of mutagenic polycyclic aromatic hydrocarbons determined using in vitro reporter gene assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mmsl.cz [mmsl.cz]

- 9. Potential biomarkers and antagonists for fluoranthene-induced cellular toxicity of bone marrow derived mesenchymal stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Effects of Benzo[k]fluoranthene at Two Temperatures on Viability, Structure, and Detoxification-Related Genes in Rainbow Trout RTL-W1 Cell Spheroids - PMC [pmc.ncbi.nlm.nih.gov]

Toxicological Profile of Benzo(k)fluoranthene in Environmental Samples: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzo(k)fluoranthene (BkF) is a polycyclic aromatic hydrocarbon (PAH) commonly found in the environment as a product of incomplete combustion of organic materials. Its presence in various environmental matrices, including air, water, and soil, raises significant toxicological concerns. This technical guide provides a comprehensive overview of the toxicological profile of BkF, with a focus on its effects in environmental samples. It includes a summary of its carcinogenic, mutagenic, and immunotoxic properties, detailed experimental protocols for its detection and quantification, and an exploration of the molecular signaling pathways involved in its toxicity. This document is intended to serve as a critical resource for researchers, scientists, and professionals in drug development engaged in the study of environmental toxicology and the assessment of risks associated with PAH exposure.

Introduction

This compound is a five-ringed polycyclic aromatic hydrocarbon that is a constituent of complex mixtures of PAHs.[1] These mixtures are ubiquitous environmental contaminants originating from both natural sources, such as forest fires, and anthropogenic activities, including the burning of fossil fuels, industrial processes, and vehicle emissions.[2] Due to its lipophilic nature, BkF tends to adsorb strongly to organic matter in soil and sediment, leading to its persistence in the environment.[2] Human exposure can occur through inhalation of contaminated air, ingestion of contaminated food and water, and dermal contact with contaminated soil or dust. The International Agency for Research on Cancer (IARC) has classified this compound as a Group 2B carcinogen, meaning it is possibly carcinogenic to humans.[3]

Toxicological Profile

The toxicity of this compound is multifaceted, encompassing carcinogenic, mutagenic, and immunotoxic effects. Its toxicity is often mediated through its metabolic activation to reactive intermediates that can bind to cellular macromolecules like DNA, leading to cellular damage.

Carcinogenicity

This compound is considered a possible human carcinogen.[3] Animal studies have demonstrated its carcinogenic potential, although it is generally considered to be less potent than Benzo(a)pyrene, a well-studied and highly carcinogenic PAH. The carcinogenic effects of BkF are primarily attributed to its ability to form DNA adducts following metabolic activation.

Table 1: Carcinogenicity Data for this compound

| Species | Route of Exposure | Dosing Regimen | Tumor Type | Reference |

| Mouse | Dermal | Twice weekly application for lifetime | Skin papillomas | [4] |

| Mouse | Dermal | Twice weekly application for lifetime (up to 9.2 µg) | No significant increase in tumors | [4] |

Mutagenicity

This compound has been shown to be mutagenic in various in vitro and in vivo assays. Its mutagenic activity is dependent on metabolic activation, typically by cytochrome P450 enzymes, to electrophilic metabolites that can intercalate into DNA and form covalent adducts, leading to mutations. The Ames test, using Salmonella typhimurium strains, is a widely used method to assess the mutagenic potential of chemicals.

Table 2: Mutagenicity Data for this compound (Ames Test)

| S. typhimurium Strain | Metabolic Activation (S9) | Result | Reference |

| TA100 | With | Positive | [5] |

| TA98 | With | Positive | [5] |

Immunotoxicity

Emerging evidence suggests that this compound can exert toxic effects on the immune system. Studies in animal models have demonstrated that exposure to BkF can suppress the immune response.

Table 3: Immunotoxicity Data for this compound in Mice

| Strain | Route of Exposure | Dose (mg/kg) | Effect | Reference |

| C57BL/6J | Oral gavage (single dose) | 0.1, 1.0, 10, 100 | Dose-related suppression of antibody response | [6] |

| C57BL/6J | Oral gavage (single dose) | 100 | ~94% suppression of immune response | [6] |

Environmental Concentrations

This compound is widely detected in various environmental compartments. Its concentration can vary significantly depending on the proximity to emission sources.

Table 4: Environmental Concentrations of this compound

| Environmental Matrix | Location | Concentration Range | Reference |

| Air | Ontario, Canada (cities) | 0.057 - 5.145 ng/m³ | [7] |

| Air | Santiago, Chile | 1.08 - 92.95 ng/m³ (annual average 16.66 ng/m³) | [7] |

| Surface Water | China (seven major river basins) | Average: 23.29 ng/L | [8] |

| Drinking Water | Global | Generally <50 ng/L (in uncontaminated sources) | [9] |

| Soil | United Kingdom (urban) | Median: 5,380 µg/kg | [10] |

Experimental Protocols

The accurate detection and quantification of this compound in environmental samples are crucial for risk assessment. High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) is a commonly employed analytical technique due to its high sensitivity and selectivity for PAHs.

Analysis of this compound in Soil by HPLC-FLD

1. Sample Preparation and Extraction:

-

Sample Collection: Collect a representative soil sample and air-dry it. Sieve the sample to remove large debris.

-

Extraction: A Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) extraction method is often used.

-

Weigh 10 g of the homogenized soil sample into a 50 mL centrifuge tube.

-

Add 10 mL of water and vortex for 1 minute.

-

Add 10 mL of acetonitrile (B52724) and vortex for 1 minute.

-

Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180) tribasic dihydrate, 0.5 g sodium citrate dibasic sesquihydrate) and shake vigorously for 1 minute.

-

Centrifuge at 4000 rpm for 5 minutes.

-

2. Sample Cleanup (Dispersive Solid-Phase Extraction - dSPE):

-

Take a 1 mL aliquot of the acetonitrile supernatant and transfer it to a 2 mL dSPE tube containing primary secondary amine (PSA) sorbent and MgSO₄.

-

Vortex for 30 seconds.

-

Centrifuge at 10,000 rpm for 5 minutes.

-

Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

3. HPLC-FLD Analysis:

-

HPLC System: An Agilent 1200 Series HPLC or equivalent.

-

Column: Agilent ZORBAX Eclipse PAH column (e.g., 4.6 mm × 50 mm, 1.8 µm).

-

Mobile Phase: A gradient of water (A) and acetonitrile (B).

-

Flow Rate: Typically 1.0 mL/min.

-

Injection Volume: 5-10 µL.

-

Fluorescence Detector: Set to the appropriate excitation and emission wavelengths for BkF (e.g., Excitation: 290 nm, Emission: 440 nm). Wavelengths may be programmed to change during the run to optimize for different PAHs.

-

Quantification: Use a calibration curve generated from certified reference standards of this compound.

Analysis of this compound in Water by HPLC-FLD

1. Sample Preparation and Extraction (Solid-Phase Extraction - SPE):

-

Sample Collection: Collect a 1 L water sample in a clean glass bottle.

-

SPE Cartridge Conditioning: Condition a C18 SPE cartridge by sequentially passing methanol (B129727) and then deionized water through it.

-

Sample Loading: Pass the 1 L water sample through the conditioned SPE cartridge at a slow flow rate (e.g., 5-10 mL/min).

-

Cartridge Drying: Dry the cartridge by passing air or nitrogen through it.

-

Elution: Elute the trapped PAHs from the cartridge with a suitable solvent, such as acetonitrile or a mixture of dichloromethane (B109758) and hexane.

-

Concentration: Evaporate the eluate to a small volume (e.g., 1 mL) under a gentle stream of nitrogen.

-

Solvent Exchange: Reconstitute the residue in a solvent compatible with the HPLC mobile phase (e.g., acetonitrile).

2. HPLC-FLD Analysis:

-

The HPLC-FLD conditions are similar to those described for soil analysis. The specific gradient and detector settings should be optimized for the separation and detection of BkF in the presence of other potential contaminants in water samples.

Signaling Pathways in this compound Toxicity

The toxic effects of this compound are initiated by its interaction with cellular receptors and subsequent disruption of key signaling pathways.

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

The aryl hydrocarbon receptor (AhR) is a ligand-activated transcription factor that plays a central role in mediating the toxicity of many PAHs, including BkF.[1][4]

Upon entering the cell, BkF binds to the AhR complex in the cytoplasm, causing the dissociation of heat shock proteins (Hsp90) and co-chaperones. The activated AhR-BkF complex then translocates to the nucleus and dimerizes with the AhR nuclear translocator (ARNT). This heterodimer binds to xenobiotic responsive elements (XREs) in the promoter regions of target genes, leading to the increased transcription of metabolic enzymes such as cytochrome P450 1A1 (CYP1A1) and 1B1 (CYP1B1). These enzymes metabolize BkF into reactive diol epoxides, which can form covalent adducts with DNA, a critical step in the initiation of carcinogenesis.

Mitochondrial-Mediated Apoptosis Pathway

This compound and its metabolites can induce oxidative stress and damage to mitochondria, leading to the activation of the intrinsic or mitochondrial-mediated apoptosis pathway.[6][11]

The metabolic activation of BkF can lead to the generation of reactive oxygen species (ROS), which induce oxidative stress. This can trigger the mitochondrial permeability transition, leading to the release of cytochrome c from the mitochondria into the cytoplasm. Cytochrome c then binds to apoptotic protease-activating factor 1 (Apaf-1) and pro-caspase-9 to form the apoptosome. The apoptosome activates caspase-9, which in turn activates the executioner caspase-3, leading to the cleavage of cellular proteins and ultimately, apoptosis or programmed cell death. The balance between pro-apoptotic proteins like Bax and anti-apoptotic proteins like Bcl-2 is critical in regulating this process.

Conclusion

This compound is a significant environmental contaminant with well-documented carcinogenic, mutagenic, and immunotoxic properties. Its toxicity is largely dependent on metabolic activation via the AhR signaling pathway, leading to the formation of DNA-damaging metabolites. Furthermore, BkF can induce cellular apoptosis through the mitochondrial pathway. The provided experimental protocols for the analysis of BkF in soil and water samples offer reliable methods for environmental monitoring and risk assessment. A thorough understanding of the toxicological profile and mechanisms of action of this compound is essential for developing strategies to mitigate its adverse health effects and for the informed regulation of this hazardous environmental pollutant. This guide serves as a foundational resource for professionals dedicated to these efforts.

References

- 1. Aryl hydrocarbon receptor-mediated activity of mutagenic polycyclic aromatic hydrocarbons determined using in vitro reporter gene assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Fact sheet: this compound — Guidance and Orientation for the Selection of Technologies — Contaminated sites — Pollution and waste management — Environment and natural resources — Canada.ca [gost.tpsgc-pwgsc.gc.ca]

- 3. atsdr.cdc.gov [atsdr.cdc.gov]

- 4. Polycyclic Aromatic Hydrocarbons Activate the Aryl Hydrocarbon Receptor and the Constitutive Androstane Receptor to Regulate Xenobiotic Metabolism in Human Liver Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The aryl hydrocarbon receptor cross-talks with multiple signal transduction pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. This compound | C20H12 | CID 9158 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. who.int [who.int]

- 10. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 11. Benzo[b]fluoranthene induced oxidative stress and apoptosis in human airway epithelial cells via mitochondrial disruption - PubMed [pubmed.ncbi.nlm.nih.gov]

Benzo(k)fluoranthene: A Technical Guide to its Sources and Environmental Distribution

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the sources, environmental distribution, and analytical methodologies for the polycyclic aromatic hydrocarbon (PAH) Benzo(k)fluoranthene (BkF). This document is intended to serve as a core resource for researchers, scientists, and professionals in drug development who require a detailed understanding of this compound's environmental behavior.

Sources of this compound

This compound is not commercially produced or used in its pure form, except for research purposes.[1] Its presence in the environment is primarily a result of incomplete combustion of organic materials.[2][3] Both natural and anthropogenic activities contribute to its release.

Primary Anthropogenic Sources:

-

Fossil Fuel Combustion: The burning of coal, oil, and natural gas in power plants, industrial boilers, and residential heating systems is a major source of BkF.[1]

-

Vehicle Emissions: Exhaust from gasoline and diesel engines contains BkF and other PAHs.[2]

-

Industrial Processes: Several industrial activities are significant contributors, including:

-

Coal Coking: Production of coke for the iron and steel industry.[1]

-

Aluminum Smelting: Particularly from the use of Soderberg electrodes.[1]

-

Wood Preservation: The use of creosote, a complex mixture of PAHs including BkF, for treating wood products like railroad ties and telephone poles.[1]

-

Asphalt (B605645) Production and Use: Bitumen and asphalt used for roofing and paving contain BkF.[1]

-

-

Waste Incineration: Incomplete combustion during the incineration of municipal and industrial waste releases BkF.

-

Tobacco Smoke: Cigarette smoke is a source of direct exposure to BkF.[2][4]

Natural Sources:

-

Forest and Brush Fires: Natural fires are a significant source of atmospheric BkF.[1][2]

-

Volcanic Eruptions: Volcanic activity can release PAHs into the atmosphere.

Environmental Distribution

This compound is a persistent organic pollutant that is widely distributed across various environmental compartments. Its physicochemical properties, particularly its low water solubility and high octanol-water partition coefficient (log Kow of 6.06), govern its environmental fate.[5]

Atmosphere

In the atmosphere, BkF exists predominantly in the particulate phase, adsorbed onto airborne particles.[6] This association allows for long-range atmospheric transport.[6] Removal from the atmosphere occurs through wet and dry deposition.[6] The estimated half-life for the vapor-phase reaction of BkF with photochemically produced hydroxyl radicals is approximately one day.[6]

Water

Due to its low solubility, concentrations of BkF in the water column are generally low.[1] It tends to adsorb strongly to suspended particulate matter and sediments.[1][6] While direct volatilization from water is slow, it can occur.[1] Biodegradation in water is also a slow process.

Soil and Sediment

Soil and sediment are major sinks for BkF.[1] Its high log Koc values (ranging from 6.0 to 7.4) indicate very strong adsorption to organic matter in soil and sediment, leading to its immobility.[1][3] Consequently, BkF can persist in these matrices for extended periods, with one study showing that 30% of the applied BkF remained in a sandy loam soil after 3.5 years.[6] Leaching into groundwater is generally not expected, except in soils with low organic content.[6]

Biota

This compound can bioaccumulate in organisms, particularly in the absence of metabolic detoxification systems.[3] Organisms like some phytoplankton, zooplankton, and certain mollusks can accumulate high levels of PAHs.[3] In organisms with microsomal oxidase enzyme systems, such as fish, PAHs can be metabolized, which may reduce direct bioaccumulation but can lead to the formation of potentially more toxic metabolites.[6]

Quantitative Data on Environmental Concentrations

The following table summarizes reported concentrations of this compound in various environmental media. It is important to note that these values can vary significantly based on proximity to sources and other environmental factors.

| Environmental Matrix | Concentration Range | Location/Study Details |

| Air | 0.08 ng/m³ (annual average) | United Kingdom (general)[7] |

| Not specified | Blansko-Sloupecnik, Czech Republic (2021)[8] | |

| Water | Not specified | Detected in various water samples[9][10] |

| Soil | Increased concentrations near transportation routes | Poland[11] |

| Sediment | 4 - 560 ng/g (dry weight) | Woods Lake, Adirondack Forest, New York[6] |

| Not detected to 49 µg/kg (wet weight) | St. Mary's River (1985)[3] | |

| Food (Cereals) | 0.03 - 0.18 ppb | United Kingdom (1979)[3] |

| Food (Meat) | 0.01 - 0.02 ppb | United Kingdom (1979)[3] |

| Biota (Lobster Digestive Gland) | up to 2300 ng/g (wet weight) | Commercial tidal pound with creosoted timber[12] |

| Biota (Lobster Tail Meat) | up to 281 ng/g (wet weight) | Commercial tidal pound with creosoted timber[12] |

Environmental Fate and Transport Visualization

The following diagram illustrates the primary sources and environmental distribution pathways of this compound.

Caption: Environmental pathways of this compound.

Experimental Protocols for Environmental Analysis

The analysis of this compound in environmental samples typically involves extraction, cleanup, and instrumental analysis. The following is a generalized protocol based on common methodologies like EPA Method 610 and others.[13]

Sample Collection and Preservation

-

Water: Collect 1-liter grab samples in amber glass bottles with Teflon-lined caps. If residual chlorine is present, add a dechlorinating agent. Store at 4°C and extract within 7 days.

-

Soil and Sediment: Collect samples in wide-mouth glass jars with Teflon-lined lids. Store at 4°C and extract as soon as possible.

Extraction

-

Water (Liquid-Liquid Extraction):

-

Adjust the pH of a 1-liter water sample to neutral (pH 7).

-

Transfer the sample to a 2-liter separatory funnel.

-

Add 60 mL of dichloromethane (B109758) and shake vigorously for 2 minutes, periodically venting the funnel.

-

Allow the organic layer to separate from the water phase.

-

Drain the dichloromethane extract into a flask.

-

Repeat the extraction two more times with fresh 60 mL portions of dichloromethane, combining all extracts.

-

-

Soil and Sediment (Solvent Extraction):

-

Homogenize the sample.

-

Mix a known weight of the sample (e.g., 30 g) with an equal amount of anhydrous sodium sulfate (B86663) to remove water.

-

Extract the sample with a suitable solvent (e.g., dichloromethane/acetone mixture) using a technique such as Soxhlet extraction or pressurized fluid extraction.

-

Cleanup and Concentration

-

Pass the combined extract through a drying column containing anhydrous sodium sulfate to remove any residual water.

-

Concentrate the extract to a small volume (e.g., 1 mL) using a Kuderna-Danish apparatus or a rotary evaporator.

-

For complex samples, a cleanup step using column chromatography (e.g., silica (B1680970) gel or alumina) may be necessary to remove interferences.

Instrumental Analysis

-

High-Performance Liquid Chromatography (HPLC):

-

Column: Reverse-phase C18 column.

-

Mobile Phase: Acetonitrile/water gradient.

-

Detector: UV-Vis and/or fluorescence detector. HPLC with fluorescence detection is particularly sensitive for PAH analysis.

-

-

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Column: Capillary column suitable for PAH analysis (e.g., DB-5ms).

-

Injection: Splitless injection.

-

Carrier Gas: Helium.

-

Detection: Mass spectrometer operating in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity. Note that GC may not fully resolve Benzo(b)fluoranthene and this compound, in which case HPLC is preferred for individual quantification.[13]

-

Quality Control

-

Analyze procedural blanks, spiked blanks, and matrix spike/matrix spike duplicates to assess contamination and method performance.

-

Use internal standards and surrogates to correct for variations in extraction efficiency and instrument response.

Conclusion

This compound is a ubiquitous environmental contaminant originating primarily from the incomplete combustion of organic materials. Its persistence and tendency to associate with particulate matter and sediment make it a long-term concern in various ecosystems. Understanding its sources, distribution, and fate is crucial for assessing its environmental impact and developing effective monitoring and remediation strategies. The analytical methods outlined in this guide provide a framework for the accurate quantification of this compound in environmental matrices, which is essential for regulatory compliance and scientific research.

References

- 1. Fact sheet: this compound — Guidance and Orientation for the Selection of Technologies — Contaminated sites — Pollution and waste management — Environment and natural resources — Canada.ca [gost.tpsgc-pwgsc.gc.ca]

- 2. studysmarter.co.uk [studysmarter.co.uk]

- 3. This compound | C20H12 | CID 9158 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Benzo[k]fluoranthene - OEHHA [oehha.ca.gov]

- 5. downloads.regulations.gov [downloads.regulations.gov]

- 6. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 7. uk-air.defra.gov.uk [uk-air.defra.gov.uk]

- 8. ISKO [chmi.cz]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Anthropogenic impact on soils of protected areas—example of PAHs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. epa.gov [epa.gov]

Benzo(k)fluoranthene: An In-depth Technical Guide to its Solubility in Organic Solvents and Water

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Benzo(k)fluoranthene, a polycyclic aromatic hydrocarbon (PAH), in various organic solvents and water. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development and environmental science who require precise solubility data and robust experimental methodologies.

Core Solubility Data

This compound is a pale yellow crystalline solid that is generally poorly soluble in most solvents.[1] Its solubility is a critical parameter in understanding its environmental fate, bioavailability, and potential for use in various research and industrial applications. The quantitative solubility data for this compound in a range of common solvents are summarized in the table below.

| Solvent | Temperature (°C) | Solubility | Original Source/Reference |

| Water | 25 | 8.0 x 10⁻⁴ mg/L | Pearlman RS et al; J Chem Ref Data 13: 555-62 (1984)[2] |

| Water | 25 | 0.00076 mg/L (ppm) | USEPA; Health and Environmental Effects Profile for this compound (1987)[2] |

| Water | 25 | 1.09 µg/L | de Maagd et al., 1998[3] |

| Water | Not Specified | Insoluble | Chemodex[4] |

| Water | 20 | <1 mg/mL | Sigma-Aldrich[5] |

| 95% Ethanol | 20 | <1 mg/mL | Sigma-Aldrich[3][5] |

| Ethanol | Not Specified | Soluble | Haynes, W.M. (ed.). CRC Handbook of Chemistry and Physics. 95th Edition.[2] |

| Acetone | 20 | 1-10 mg/mL | Sigma-Aldrich[5][6] |

| Toluene | 20 | 5-10 mg/mL | Sigma-Aldrich[5] |

| Methanol | 20 | <1 mg/mL | Sigma-Aldrich[5] |

| Dimethyl Sulfoxide (DMSO) | 20 | <1 mg/mL | Sigma-Aldrich[5][6] |

| Chloroform | Not Specified | Soluble | Chemodex[4] |

| Benzene | Not Specified | Soluble | Haynes, W.M. (ed.). CRC Handbook of Chemistry and Physics. 95th Edition.[2] |

| Acetic Acid | Not Specified | Soluble | Haynes, W.M. (ed.). CRC Handbook of Chemistry and Physics. 95th Edition.[2] |

Experimental Protocols for Solubility Determination

The determination of the solubility of sparingly soluble compounds like this compound requires precise and carefully executed experimental protocols. The following outlines a general methodology based on standard practices for polycyclic aromatic hydrocarbons.

Objective: To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.

Materials and Equipment:

-

This compound (high purity)

-

Selected solvent (analytical grade)

-

Analytical balance

-

Scintillation vials or amber glass bottles with Teflon-lined caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a fluorescence or UV detector, or a Gas Chromatography-Mass Spectrometry (GC-MS) system

-

Volumetric flasks and pipettes

-

Class A glassware

Procedure:

-

Preparation of Saturated Solution:

-

Accurately weigh an excess amount of this compound and add it to a scintillation vial or amber glass bottle. The excess solid is crucial to ensure that equilibrium with the dissolved state is reached.

-

Add a known volume of the chosen solvent to the vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker or incubator set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to allow the system to reach equilibrium. For PAHs, this can range from 24 to 72 hours. Preliminary studies may be required to determine the optimal equilibration time.

-

-

Phase Separation:

-

After equilibration, remove the vials and allow the undissolved solid to settle.

-

To ensure complete separation of the solid and liquid phases, centrifuge the samples at a high speed.

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the supernatant using a glass syringe.

-

Immediately filter the aliquot through a syringe filter (e.g., 0.22 µm PTFE) to remove any remaining microscopic particles. The filter material should be chosen to minimize adsorption of the analyte.

-

Accurately dilute the filtered solution with the pure solvent to a concentration that falls within the calibration range of the analytical instrument.

-

-

Quantitative Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the standard solutions using a calibrated HPLC or GC-MS method to generate a calibration curve.

-

Analyze the diluted sample solution under the same conditions.

-

Determine the concentration of this compound in the diluted sample by comparing its response to the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor. This value represents the solubility of this compound in the chosen solvent at the specified temperature.

-

Visualization of Experimental Workflow

The logical flow of the experimental protocol for determining the solubility of this compound can be visualized as follows:

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C20H12 | CID 9158 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Benzo[k]fluoranthene CAS#: 207-08-9 [m.chemicalbook.com]

- 4. Benzo[k]fluoranthene - CAS-Number 207-08-9 - Order from Chemodex [chemodex.com]

- 5. Benzo k fluoranthene for fluorescence, = 99 207-08-9 [sigmaaldrich.com]

- 6. 苯并[k]荧蒽 suitable for fluorescence, ≥99% | Sigma-Aldrich [sigmaaldrich.com]

Spectroscopic properties of Benzo(k)fluoranthene (UV-Vis, Fluorescence)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the key spectroscopic properties of Benzo(k)fluoranthene, a polycyclic aromatic hydrocarbon (PAH) of significant interest in environmental science and toxicology. This document focuses on its ultraviolet-visible (UV-Vis) absorption and fluorescence characteristics, presenting quantitative data in structured tables, detailed experimental methodologies, and conceptual diagrams to facilitate understanding and application in research and development.

Core Spectroscopic Properties

This compound exhibits characteristic UV-Vis absorption and fluorescence spectra owing to its extended π-electron system. These properties are crucial for its detection and quantification in various matrices. The absorption of UV radiation excites the molecule to higher electronic states, and subsequent relaxation through the emission of photons results in fluorescence.

UV-Vis Absorption and Fluorescence Principles

The relationship between UV-Vis absorption and fluorescence is fundamentally linked to the electronic transitions within the molecule. Upon absorbing a photon of appropriate energy, an electron is promoted from the ground state (S₀) to an excited singlet state (S₁). The molecule can then return to the ground state via several pathways, one of which is fluorescence, the emission of a photon. This process is typically rapid and occurs from the lowest vibrational level of the first excited singlet state.

Caption: Relationship between UV-Vis Absorption and Fluorescence.

Quantitative Spectroscopic Data

The following tables summarize the key UV-Vis absorption and fluorescence properties of this compound reported in various solvents. These values are essential for developing analytical methods and for understanding the photophysical behavior of the compound.

Table 1: UV-Vis Absorption Properties of this compound

| Solvent | λmax (nm) | Molar Absorptivity (log ε) |

| Alcohol | 240, 308, 400 | 4.75, 4.75, 4.16[1] |

| Cyclohexane | 295, 306, 358, 378, 400 | Not Reported[1] |

| Chloroform | 251, 282, 297, 387 | Not Reported |

| Butyl Acetate | 405, 430, 458 | Not Reported[1] |

| Dichloromethane | Not specified | Not Reported[1] |

| Dimethyl Sulfoxide | Not specified | Not Reported[1] |

| n-Hexadecane | Not specified | Not Reported[1] |

Table 2: Fluorescence Properties of this compound and Its Derivatives

| Compound | Solvent | Excitation λ (nm) | Emission λmax (nm) | Quantum Yield (Φ) |

| This compound | Butyl Acetate | 306 | 405, 430, 458 | Not Reported[1] |

| This compound Derivative 5a | Chloroform | 386 | 443 | 0.147 |

| This compound Derivative 5b | Chloroform | 376 | 412 | 0.199 |

| This compound Derivative 7a | Chloroform | 389 | 445 | 0.248 |

| This compound Derivative 7b | Chloroform | 389 | 446 | 0.151 |

| This compound Derivative 9a | Chloroform | 389 | 473 | 0.122 |

| This compound Derivative 9b | Chloroform | 386 | 472 | 0.067 |

Experimental Protocols

The following sections outline generalized yet detailed methodologies for the measurement of UV-Vis absorption and fluorescence spectra of this compound. These protocols are based on established practices for the analysis of polycyclic aromatic hydrocarbons.

General Experimental Workflow

The spectroscopic analysis of this compound follows a systematic workflow, from sample preparation to data interpretation.

Caption: Generalized workflow for spectroscopic analysis.

UV-Vis Absorption Spectroscopy Protocol

-

Sample Preparation:

-

Accurately weigh a known amount of this compound standard.

-

Dissolve the standard in a spectroscopic grade solvent (e.g., cyclohexane, ethanol, or chloroform) to prepare a stock solution of known concentration.

-

Perform serial dilutions of the stock solution to prepare working standards of varying concentrations. The final concentrations should yield absorbance values within the linear range of the spectrophotometer (typically 0.1 - 1.0 AU).

-

-

Instrumentation and Measurement:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Fill a 1 cm path length quartz cuvette with the spectroscopic solvent to be used as a blank.

-

Record a baseline spectrum with the blank cuvette in both the sample and reference beams.

-

Replace the blank in the sample beam with a cuvette containing the this compound solution.

-

Scan a pre-determined wavelength range (e.g., 200-500 nm) to acquire the absorption spectrum.

-

Record the absorbance values at the wavelengths of maximum absorption (λmax).

-

-

Data Analysis:

-

Identify the λmax values from the obtained spectrum.

-

If performing quantitative analysis, construct a calibration curve by plotting absorbance versus concentration for the series of working standards.

-

Determine the molar absorptivity (ε) from the slope of the calibration curve using the Beer-Lambert law (A = εbc, where A is absorbance, b is the path length, and c is the concentration).

-

Fluorescence Spectroscopy Protocol

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a suitable spectroscopic grade solvent (e.g., cyclohexane). The concentration should be low enough to avoid inner-filter effects (typically with an absorbance of < 0.1 at the excitation wavelength).

-

Prepare a solvent blank.

-

-

Instrumentation and Measurement:

-

Use a fluorescence spectrophotometer equipped with a xenon lamp source and photomultiplier tube detector.

-

Use a 1 cm path length quartz cuvette.

-

Set the excitation wavelength to one of the absorption maxima of this compound (e.g., 306 nm).[1]

-

Scan the emission wavelength range starting from a wavelength slightly higher than the excitation wavelength to a longer wavelength (e.g., 320-600 nm).

-

Acquire the fluorescence emission spectrum of the sample and the solvent blank.

-

To determine the optimal excitation wavelength, an excitation spectrum can be recorded by scanning the excitation wavelengths while monitoring the emission at a fixed wavelength corresponding to a known emission peak.

-

-

Data Analysis:

-

Subtract the solvent blank spectrum from the sample spectrum to correct for background fluorescence.

-

Identify the wavelengths of maximum fluorescence emission.

-

For quantitative analysis, a calibration curve can be constructed by plotting fluorescence intensity versus concentration.

-

Conclusion

The spectroscopic properties of this compound, particularly its distinct UV-Vis absorption and fluorescence spectra, are fundamental to its analytical determination. The data and protocols presented in this guide offer a solid foundation for researchers and professionals engaged in the study and monitoring of this environmentally significant compound. Adherence to rigorous experimental procedures is paramount for obtaining accurate and reproducible results. Further research to determine the fluorescence quantum yield of the parent this compound in various solvents would be a valuable addition to the existing body of knowledge.

References

An In-depth Technical Guide to the Health Effects and Exposure Limits of Benzo(k)fluoranthene

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Benzo(k)fluoranthene, a polycyclic aromatic hydrocarbon (PAH), is a product of incomplete combustion of organic materials. It is a widespread environmental contaminant found in tobacco smoke, polluted air, and contaminated food and water. This technical guide provides a comprehensive overview of the health effects, exposure limits, and toxicological profile of this compound. The document is intended for researchers, scientists, and drug development professionals involved in the study of carcinogenesis, toxicology, and environmental health.

Toxicological Profile

This compound is classified as a probable human carcinogen (Group 2B) by the International Agency for Research on Cancer (IARC) and is reasonably anticipated to be a human carcinogen by the U.S. National Toxicology Program (NTP). Its toxicity is primarily associated with its carcinogenic and genotoxic effects, which are mediated through its metabolic activation to reactive intermediates that can bind to DNA and induce mutations.

Carcinogenicity

Animal studies have provided sufficient evidence for the carcinogenicity of this compound.

-